molecular formula C21H21N5O3 B11190809 (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone

(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone

Cat. No.: B11190809
M. Wt: 391.4 g/mol
InChI Key: GPVUTRNKZFKYOB-UHFFFAOYSA-N
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Description

1-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane is a complex organic compound that features a combination of benzodioxole, pyrazole, pyridine, and diazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: This involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Construction of the Diazepane Ring: This can be synthesized through the cyclization of appropriate diamines with dihalides.

    Coupling Reactions: The final step involves coupling the benzodioxole-pyrazole intermediate with the pyridine-diazepane moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with unique properties.

    Biology: Study of its interactions with biological macromolecules and cellular pathways.

Mechanism of Action

The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C21H21N5O3/c27-21(15-4-6-22-7-5-15)26-9-1-8-25(10-11-26)20-13-17(23-24-20)16-2-3-18-19(12-16)29-14-28-18/h2-7,12-13H,1,8-11,14H2,(H,23,24)

InChI Key

GPVUTRNKZFKYOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=NC=C2)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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